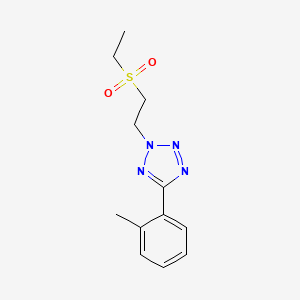
2-(2-Ethylsulfonylethyl)-5-(2-methylphenyl)tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylsulfonylethyl)-5-(2-methylphenyl)tetrazole, also known as ESET, is a tetrazole-based compound that has been studied for its potential use in various scientific research applications. This compound has gained attention due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylsulfonylethyl)-5-(2-methylphenyl)tetrazole as an enzyme inhibitor involves the binding of the compound to the active site of the enzyme, preventing the enzyme from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of this compound used.
Biochemical and Physiological Effects
In addition to its enzyme-inhibiting properties, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Ethylsulfonylethyl)-5-(2-methylphenyl)tetrazole in lab experiments is its potency as an enzyme inhibitor. This makes it useful for studying the effects of enzyme inhibition on various biochemical and physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-(2-Ethylsulfonylethyl)-5-(2-methylphenyl)tetrazole. One area of research is the development of new synthesis methods for this compound that are more efficient and scalable. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of glaucoma and Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2-(2-Ethylsulfonylethyl)-5-(2-methylphenyl)tetrazole involves the reaction of 2-(2-chloroethyl)-5-(2-methylphenyl)tetrazole with sodium ethanesulfonate in the presence of a base. This reaction results in the formation of this compound as a white solid with a melting point of 104-106°C. The purity of this compound can be increased through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(2-Ethylsulfonylethyl)-5-(2-methylphenyl)tetrazole has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as an inhibitor of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This compound has been shown to be a potent inhibitor of these enzymes, making it a potential therapeutic agent for diseases such as glaucoma and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2-ethylsulfonylethyl)-5-(2-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-3-19(17,18)9-8-16-14-12(13-15-16)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJBKLOHKDDCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1N=C(N=N1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methyl-3-[methyl(propan-2-yl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7678110.png)
![(3-Chloropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7678118.png)
![[5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7678119.png)
![5-[(3-Fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7678125.png)
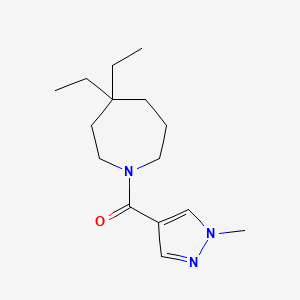
![2-[1-(2,2-Dimethyl-3-phenylpropanoyl)-3-hydroxyazetidin-3-yl]acetonitrile](/img/structure/B7678135.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]quinoline-8-sulfonamide](/img/structure/B7678147.png)
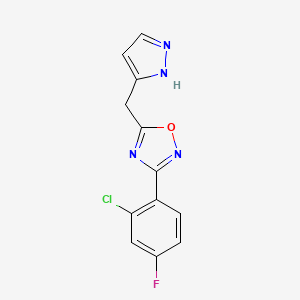
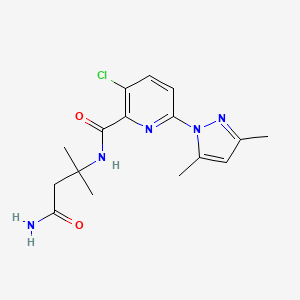
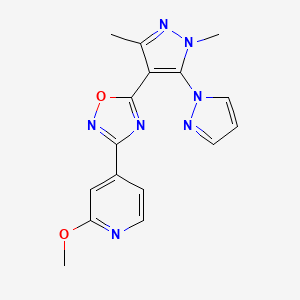
![1-(Cyclobutylmethyl)-3-[[2-(dimethylamino)pyridin-4-yl]methyl]-1-propan-2-ylurea](/img/structure/B7678179.png)
![4-bromo-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7678189.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(3-fluoropyridin-2-yl)urea](/img/structure/B7678192.png)
